molecular formula C10H18O2 B1678380 (+)-Pinanediol CAS No. 18680-27-8

(+)-Pinanediol

Cat. No. B1678380
CAS RN: 18680-27-8
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-OORONAJNSA-N
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Description

This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves a detailed examination of the compound’s molecular structure, including its geometry, the types of bonds present, and any notable structural features.



Chemical Reactions Analysis

This would involve detailing the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products that result.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Biotransformation by Fungi

(+)-Pinanediol has been studied for its biotransformation by fungi such as Glomerella cingulata, Rhizoctonia solani, and Aspergillus niger. These studies focus on the conversion of (+)-Pinanediol to various diols, exploring the enantioselectivity of the oxidation process (Miyazawa, Suzuki, & Kameoka, 1997).

Use in Lithography

In the field of photolithography, (+)-Pinanediol derivatives have been utilized as acid amplifiers for chemically amplified ArF resists. The introduction of these acid amplifiers enhances the sensitivity of the resist materials, improving resolution in the lithographic process (Naito et al., 1999).

Asymmetric Synthesis

The compound has been used in asymmetric synthesis, particularly in the creation of stable α-aminoboronic esters. This involves the use of bis(pinanediolato)diboron as a nucleophile in the synthesis process. The resulting pinanediol-protected α-aminoboronic esters are noted for their improved stability compared to pinacol derivatives (Chen, Chen, Zheng, & Sun, 2014).

Study of Plastic Crystals

(+)-Pinanediol has been examined for its role in forming plastic crystals, a type of mesophase characterized by orientational disorder while maintaining positional order. This study aimed to understand the correlation between the formation of plastic crystals, molecular shape, and intermolecular interactions in solid phases (Silva et al., 2019).

Secondary Organic Aerosol Production

Research has also focused on the role of (+)-Pinanediol as a precursor for secondary organic aerosol (SOA) production. This is particularly relevant for understanding the atmospheric chemistry related to monoterpenes and their oxidation products (Ye et al., 2017).

Amino Acid Synthesis

(+)-Pinanediol has been used in the directed synthesis of amino acids from boronic esters, contributing significantly to the field of organic chemistry and biochemical synthesis (Matteson & Beedle, 1987).

Safety And Hazards

This involves detailing any safety concerns or hazards associated with the compound, including toxicity, flammability, environmental impact, and any precautions that need to be taken when handling the compound.


Future Directions

This would involve discussing potential future research directions or applications for the compound, based on its properties and behavior.


properties

IUPAC Name

(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOILFCKRQFQVFS-OORONAJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171941
Record name (+)-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Pinanediol

CAS RN

18680-27-8
Record name (+)-Pinanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18680-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinanediol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018680278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINANEDIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6ZCV4AVRA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
DS Matteson, KM Sadhu… - Journal of the American …, 1986 - ACS Publications
… of pinanediol has been described.4 For enantiomeric purification, we previously used sodium bis[pinanediol]… This salt is the form in which pinanediol may be recovered after peroxidic …
Number of citations: 239 pubs.acs.org
DS Matteson, PK Jesthi, KM Sadhu - Organometallics, 1984 - ACS Publications
… In the present study, the use of pinanediol boronic esters as intermediates for the synthesis … Transesterification of the catecholesters 7y with (+)pinanediol to form the pinanediol esters …
Number of citations: 136 pubs.acs.org
DS Matteson, R Ray - Journal of the American Chemical Society, 1980 - ACS Publications
Ch3 ch, ch3 h 4b 6b 7b hydroxylation4 provide the basis for a promising new approach to directedchiral synthesis. To demonstrate, we have synthesized the known5 (2S, 3S)-3-phenyl-…
Number of citations: 226 pubs.acs.org
JFC Silva, MTS Rosado… - Crystal Growth & …, 2019 - ACS Publications
… of pinanediol, its molecular shape, and the intermolecular interactions existing in solid phases. Pinanediol, … The structure of the most stable enantiopure ordered polymorph of pinanediol …
Number of citations: 13 pubs.acs.org
CD Roy, HC Brown - Monatshefte für Chemie-Chemical Monthly, 2007 - Springer
… pinanediol from pinanediol boronic esters [7], there is only one report on the successful removal of pinanediol as pinanediol … the unusual stability of pinanediol boronic ester as well as to …
Number of citations: 14 link.springer.com
DJS Tsai, PK Jesthi, DS Matteson - Organometallics, 1983 - ACS Publications
… pinanediol boronic esters and discovered a new and broadly useful method of directed chiral synthesis.3 Two diastereomeric (+)-pinanediol … (+)-pinanediol dichloromethaneboronate (1)…
Number of citations: 65 pubs.acs.org
SR Inglis, ECY Woon, AL Thompson… - The Journal of Organic …, 2010 - ACS Publications
Methods for the deprotection of pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates were evaluated. Treatment of the boronate esters with potassium …
Number of citations: 52 pubs.acs.org
SJ Coutts, J Adams, D Krolikowski, RJ Snow - Tetrahedron letters, 1994 - Elsevier
… 3b However, results from our laboratories show that pinanediol hydrolysis does not occur under hydrolytic conditions with BOC pro&ted dipeptkka and fails to go to completion with the free …
Number of citations: 121 www.sciencedirect.com
DJS Tsai, DS Matteson - Organometallics, 1983 - ACS Publications
… A brief investigation indicated that pinanediol a-trimethylsilyl … by way of homologation of pinanediol boronic esters with (… the possible synthetic utility of pinanediol a-tri-methylsilyl …
Number of citations: 100 pubs.acs.org
A Kołodziejczyk, P Pyrcz, K Błaziak, A Pobudkowska… - Acs Omega, 2020 - ACS Publications
… acid acetate (DTAA), and pinanediol, are presented in this study. … of 449.29 K, whereas pinanediol revealed a low melting … best for terebic acid and pinanediol. The calculated standard …
Number of citations: 11 pubs.acs.org

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